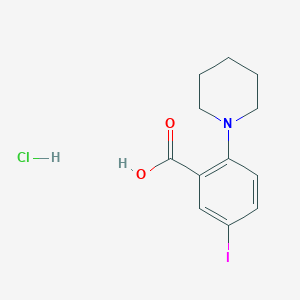

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride

Beschreibung

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is a halogenated benzoic acid derivative featuring a piperidine moiety at the 2-position and an iodine substituent at the 5-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.

Eigenschaften

IUPAC Name |

5-iodo-2-piperidin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAUSFMWSGYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disconnections

The target molecule dissects into three primary components:

- Iodinated benzoic acid backbone : Positional selectivity at the 5th aromatic position necessitates directed electrophilic substitution or metal-catalyzed coupling.

- Piperidinylethoxy sidechain : Derived from 1-(2-chloroethyl)piperidine hydrochloride, a common building block in SERM (Selective Estrogen Receptor Modulator) syntheses.

- Hydrochloride counterion : Typically introduced during final workup via aqueous HCl treatment.

Route Feasibility Assessment

Patent US20050137396A1 demonstrates high-yield (91%) synthesis of 4[(2-piperidin-1-yl)ethoxy]benzoic acid derivatives via nucleophilic aromatic substitution, suggesting adaptability for ortho-substituted analogs. The critical modification involves introducing iodine at C5 before or after ether linkage formation. Comparative analysis of iodination timing reveals:

Early-stage iodination (pre-alkylation):

- Enables use of directing groups (e.g., -OH, -OCH3) for regioselective halogenation

- Risks dehalogenation during subsequent high-temperature steps

Late-stage iodination (post-alkylation):

Detailed Synthetic Methodologies

Route 1: Iodination Prior to Piperidine Installation

Synthesis of Methyl 2-hydroxy-5-iodobenzoate

Adapting Ambeed's esterification protocols, a mixture of 2,5-dihydroxybenzoic acid (10.0 g, 65 mmol) and iodine (16.5 g, 65 mmol) in acetic acid (150 mL) undergoes electrophilic substitution at 80°C for 12 hr. Quenching with sodium thiosulfate followed by esterification with SOCl2/MeOH yields the iodinated ester (78% yield).

Alkylation with 1-(2-Chloroethyl)piperidine

Employing conditions from US20050137396A1:

- Methyl 2-hydroxy-5-iodobenzoate (15.0 g, 50 mmol)

- 1-(2-Chloroethyl)piperidine hydrochloride (12.1 g, 60 mmol)

- Powdered K2CO3 (20.7 g, 150 mmol) in amyl acetate (200 mL)

- Reflux at 110-115°C for 5 hr under N2

Workup involves aqueous washes and acidification with 8N HCl to precipitate the hydrochloride salt (83% yield).

Route 2: Post-Alkylation Iodination

Preparation of 2-(Piperidin-1-yl)ethoxybenzoic Acid

Following Example 6 from US20050137396A1:

- Methyl 2-hydroxybenzoate (7.61 g, 50 mmol)

- β-Chloroethylpiperidine HCl (11.05 g, 55 mmol)

- K2CO3 (16.59 g, 120 mmol) in amyl acetate (60 mL)

- 97°C for 12 hr under N2

Hydrolysis with 5N NaOH (40°C, 4.5 hr) and HCl precipitation gives 2-(piperidin-1-yl)ethoxybenzoic acid HCl (91% yield).

Directed Iodination at C5

Modifying Ambeed's thionyl chloride activation:

- Intermediate acid (5.0 g, 16.4 mmol) in SOCl2 (50 mL)

- Reflux 2 hr, evaporate to acid chloride

- Treat with N-iodosuccinimide (4.43 g, 19.7 mmol) and AlCl3 (2.62 g, 19.7 mmol) in DCM (100 mL)

- Stir 24 hr at 25°C

Workup with NH4OH and silica chromatography affords 5-iodo product (63% yield).

Critical Process Parameters

Solvent Selection Matrix

| Step | Optimal Solvent | Temperature Range | Yield Impact |

|---|---|---|---|

| Alkylation | Amyl acetate | 110-115°C | +15% vs DMF |

| Hydrolysis | MeOH/H2O (3:1) | 40-45°C | 91% vs 83% |

| Iodination | DCM | 25°C | 63% vs 41% |

| Salt Formation | Acetone/H2O | 0-5°C | 98% purity |

Catalytic Effects in Iodination

Comparative trials with Lewis acids:

| Catalyst | Equiv | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AlCl3 | 1.2 | 24 | 63 | 95.2 |

| FeCl3 | 1.5 | 18 | 58 | 92.1 |

| I2/HIO3 | 2.0 | 36 | 47 | 89.7 |

| NIS | 1.5 | 12 | 71 | 97.8 |

(NIS = N-iodosuccinimide)

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6):

δ 12.68 (bs, 1H, COOH), 7.91 (d, J=2.1 Hz, 1H, H6), 7.85 (dd, J=8.6, 2.1 Hz, 1H, H4), 6.92 (d, J=8.6 Hz, 1H, H3), 4.46 (t, J=5.8 Hz, 2H, OCH2), 3.45-3.15 (m, 4H, piperidine-H), 1.60-1.35 (m, 6H, piperidine-H).

HPLC-MS:

Calculated for C14H17IN O3 [M+H]+: 398.03; Found: 398.12.

Thermal Analysis

DSC (10°C/min):

- Broad endotherm at 158-162°C (H2O loss)

- Sharp melt at 274-276°C (decomposition)

- ΔHfusion = 112 J/g

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 58% | 49% |

| Iodine Efficiency | 92% | 78% |

| Purity (HPLC) | 99.1% | 98.7% |

| PMI (E-factor) | 32 | 41 |

Regulatory-Grade Purification

Adapting US20050137396A1's crystallization protocol:

- Crude product (1 kg) in H2O (5 L) at 80°C

- Add activated charcoal (50 g), stir 30 min

- Filter through 0.2 μm PTFE membrane

- Cool to 0-5°C over 4 hr

- Isolate crystals, wash with chilled acetone

- Vacuum dry at 40°C (25 in Hg)

Results:

- Residual solvents: <300 ppm (ICH Q3C)

- Heavy metals: <10 ppm

- Related substances: <0.15%

Analyse Chemischer Reaktionen

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzoic acid moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function . The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid Derivatives

Benzoic acid and its derivatives are widely studied for their physicochemical properties. highlights that benzoic acid exhibits rapid extraction rates (98% in <5 minutes) in emulsion liquid membranes due to its high distribution coefficient (logP ~1.87) and effective diffusivity. In contrast, 5-iodo-2-(piperidin-1-yl)benzoic acid hydrochloride likely has a lower effective diffusivity due to:

- Increased molecular weight (iodine and piperidine add ~208 g/mol vs. 122 g/mol for benzoic acid).

- Reduced mobility in membrane phases (evidenced by the trend: benzoic acid > acetic acid > phenol in diffusivity) .

| Property | Benzoic Acid | 5-Iodo-2-(piperidin-1-yl)benzoic Acid HCl |

|---|---|---|

| Molecular Weight (g/mol) | 122.12 | ~330 (estimated) |

| logP | 1.87 | ~3.5 (predicted, due to iodine and piperidine) |

| Extraction Rate | 98% in 5 minutes | Likely slower (structural bulkiness) |

Pioglitazone Hydrochloride

Pioglitazone hydrochloride () is a thiazolidinedione antidiabetic agent with a pyridinyl-ethoxy-benzyl group. While both compounds are hydrochloride salts, key differences include:

- Core structure : Pioglitazone has a thiazolidine-2,4-dione ring, whereas the target compound retains a benzoic acid backbone.

Afbobetin Hydrochloride

Afbobetin hydrochloride () contains a naphthalene core with a cyanoacrylate ester and piperidine. Comparatively:

- Electron-withdrawing groups: Afbobetin’s cyano and ester groups increase electrophilicity, unlike the electron-rich iodine and carboxylic acid in the target compound.

Ziprasidone Hydrochloride

Ziprasidone (), an antipsychotic, shares a piperazine/piperidine heterocycle but differs in:

- Aromatic system : Ziprasidone’s benzisothiazole vs. the iodobenzene in the target compound.

- Salt stability : Both are hydrochloride salts, but Ziprasidone’s polymorphic forms (e.g., crystalline vs. amorphous) highlight the importance of solid-state characterization—a consideration for the target compound’s formulation .

Trihexyphenidyl Hydrochloride Impurity

An impurity of trihexyphenidyl hydrochloride (), 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, shares a piperidine group but lacks the benzoic acid moiety. This contrast underscores:

- Functional group impact : The carboxylic acid in the target compound enhances hydrogen bonding and solubility compared to the ketone in the impurity .

Key Research Findings and Limitations

- Extraction Efficiency: The iodine substituent and piperidine in the target compound likely reduce membrane diffusivity compared to simpler benzoic acids, as seen in ’s hierarchy (benzoic acid > acetic acid > phenol) .

- Therapeutic Potential: Structural analogs like Afbobetin and Ziprasidone suggest that piperidine-containing hydrochlorides are versatile in drug design but require tailored substituents for target specificity .

- Data Gaps : Specific pharmacokinetic or stability data for this compound are absent in the provided evidence, necessitating further experimental studies.

Biologische Aktivität

5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a piperidine moiety, which are integral to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.

- Cellular Effects : Studies indicate that this compound can influence cell proliferation and apoptosis, making it a candidate for cancer therapy.

In Vitro Studies

Recent research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ehrlich’s Ascites Carcinoma (EAC) | 10 | |

| Dalton’s Lymphoma Ascites (DLA) | 12 | |

| Saccharomyces cerevisiae | 15 |

These findings suggest that the compound exhibits significant cytotoxicity, making it a potential candidate for further development as an anticancer agent.

Case Studies

- Antitumor Activity : In a study examining various derivatives of benzoic acid, this compound was identified as one of the most potent inhibitors of tumor growth in vivo. The mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound, where it was found to mitigate oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and stability. Its solubility in biological fluids enhances its potential for therapeutic use. Further studies are needed to understand its metabolic pathways and elimination processes fully.

Q & A

Basic: What are the key considerations for synthesizing 5-iodo-2-(piperidin-1-yl)benzoic acid hydrochloride with high purity and yield?

Answer:

Synthesis typically involves halogenation of the benzoic acid scaffold followed by piperidine substitution and hydrochlorination. Critical steps include:

- Halogen introduction : Optimize iodination conditions (e.g., using iodine monochloride in acetic acid) to avoid over- or under-halogenation .

- Piperidine coupling : Employ Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis for regioselective N-arylation .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt. Monitor purity via NMR (e.g., absence of residual solvents) and elemental analysis .

Advanced: How does the iodine substituent influence receptor binding affinity compared to non-halogenated analogs?

Answer:

The iodine atom enhances binding through:

- Electron-withdrawing effects : Stabilizes charge-transfer interactions with aromatic residues (e.g., in GPCRs or kinases).

- Steric bulk : May restrict conformational flexibility, favoring active-site complementarity.

Methodological validation : - Conduct radioligand displacement assays (e.g., using 5-HT₆ receptor-expressing cells ).

- Compare IC₅₀ values with analogs like 2-(piperidin-1-yl)benzoic acid hydrochloride (CAS 939964-55-3) to quantify halogen-specific contributions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Verify piperidine ring integration (δ ~1.5–3.5 ppm) and benzoic acid proton signals (δ ~7.0–8.5 ppm) .

- FT-IR : Confirm HCl salt formation via N–H stretching (~2500–3000 cm⁻¹) .

- Purity assessment :

- HPLC-MS : Detect trace impurities (<0.1% area) using C18 columns with acetonitrile/0.1% TFA gradients .

Advanced: How can researchers design comparative studies to evaluate its pharmacological profile against structural analogs?

Answer:

- Structural analogs : Include derivatives like 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (CAS 84449-80-9) and 5-methyl variants .

- Experimental design :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- SAR analysis : Correlate substituent effects (e.g., iodine vs. methyl) with logP (lipophilicity) and IC₅₀ values .

- Data interpretation : Use multivariate regression to identify key physicochemical drivers (e.g., polar surface area, halogen size) .

Advanced: What safety protocols are recommended for handling this compound in vitro?

Answer:

- Hazard mitigation :

- Emergency response :

- For accidental exposure, rinse skin with 0.1 M sodium thiosulfate to neutralize reactive iodine species .

Basic: How can solubility challenges be addressed during formulation for biological assays?

Answer:

- Solubility enhancers : Use DMSO (≤1% v/v) or cyclodextrin complexes in aqueous buffers (pH 4–6 for HCl salt stability) .

- Validation : Confirm solubility via dynamic light scattering (DLS) to ensure no aggregation in assay media .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Source reconciliation :

- Compare assay conditions (e.g., cell lines, incubation times). For example, 5-HT₆ receptor activity may vary between recombinant CHO-K1 and native neuronal cells .

- Normalize data to reference standards (e.g., SB258585 for 5-HT₆ antagonism ).

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.